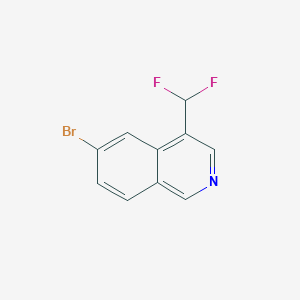![molecular formula C7H14O2 B2779618 [1-(2-Methoxyethyl)cyclopropyl]methanol CAS No. 1481069-27-5](/img/structure/B2779618.png)
[1-(2-Methoxyethyl)cyclopropyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-Methoxyethyl)cyclopropyl]methanol: is an organic compound with the molecular formula C7H14O2 It is a cyclopropane derivative with a methoxyethyl group attached to the cyclopropyl ring and a methanol group attached to the cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methoxyethyl)cyclopropyl]methanol typically involves the reaction of cyclopropylmethanol with 2-methoxyethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
Cyclopropylmethanol+2-MethoxyethanolAcid Catalystthis compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.
化学反応の分析
Types of Reactions: [1-(2-Methoxyethyl)cyclopropyl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products Formed:
Oxidation: (1-(2-Methoxyethyl)cyclopropyl)carboxylic acid
Reduction: this compound
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: [1-(2-Methoxyethyl)cyclopropyl]methanol is used as a building block in organic synthesis
Biology: In biological research, this compound is used as a probe to study the effects of cyclopropane derivatives on biological systems. It can be used to investigate the interactions of cyclopropane-containing compounds with enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological properties such as anti-inflammatory or anticancer activities.
Industry: In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals and polymers. Its unique structure imparts desirable properties to the final products.
作用機序
The mechanism of action of [1-(2-Methoxyethyl)cyclopropyl]methanol involves its interaction with specific molecular targets such as enzymes and receptors. The methoxyethyl group and the cyclopropyl ring play a crucial role in the binding affinity and specificity of the compound. The compound may exert its effects by modulating the activity of enzymes or receptors involved in various biochemical pathways.
類似化合物との比較
- (1-(2-Hydroxyethyl)cyclopropyl)methanol
- (1-(2-Ethoxyethyl)cyclopropyl)methanol
- (1-(2-Methoxyethyl)cyclopropyl)ethanol
Comparison: Compared to its similar compounds, [1-(2-Methoxyethyl)cyclopropyl]methanol is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
特性
IUPAC Name |
[1-(2-methoxyethyl)cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-9-5-4-7(6-8)2-3-7/h8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVLFFIKXXHPBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]butanoic acid](/img/structure/B2779537.png)
![N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-(trifluoromethyl)benzamide](/img/structure/B2779540.png)
![2-(2,5-Dioxopyrrolidin-1-YL)-N-[4-(3-methoxypiperidin-1-YL)phenyl]acetamide](/img/structure/B2779541.png)
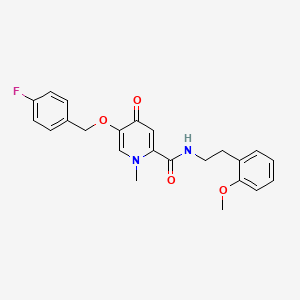
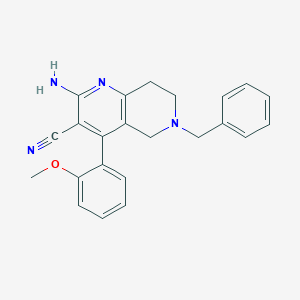
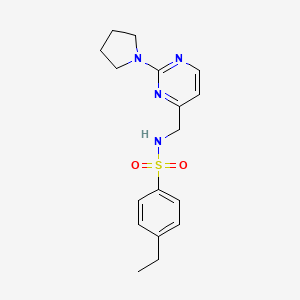
![4-Amino-2-((2-ethoxy-2-oxoethyl)thio)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2779548.png)
![Tert-butyl 5-[3-(prop-2-enoylamino)propanoylamino]-1,3-dihydroisoindole-2-carboxylate](/img/structure/B2779550.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(6-{[(4-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2779551.png)
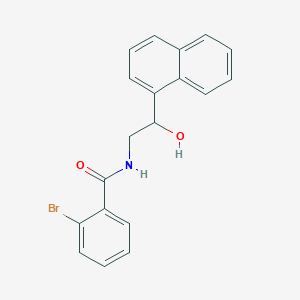
amino}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2779554.png)
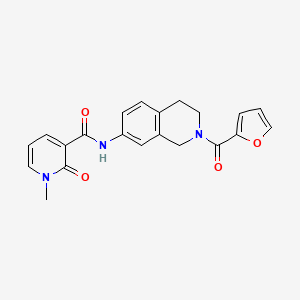
![Bis[3-(trifluoromethyl)phenyl] 4-(trifluoromethyl)-2,6-pyridinedicarboxylate](/img/structure/B2779556.png)
